

Spectroscopic Profile of Benzylpenicillin Sodium (Penicillin G Sodium)

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Compound of Interest

Compound Name: *Diphenicillin sodium*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzylpenicillin sodium, commonly known as Penicillin G sodium. The nomenclature "**Diphenicillin sodium**" is not standard; based on the chemical structure of Penicillin G which contains a benzyl group (a phenylmethyl group), it is understood that the query pertains to this widely used antibiotic. This document compiles Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR chemical shift data for the potassium salt of Penicillin G, which is structurally analogous to the sodium salt in solution.

Table 1: ^1H NMR Spectroscopic Data for Penicillin G Potassium

Chemical Shift (ppm)	Multiplicity	Assignment
1.48	Singlet	Methyl protons (C(CH ₃) ₂)
1.59	Singlet	Methyl protons (C(CH ₃) ₂)
3.56	Singlet	Methylene protons (C ₆ H ₅ CH ₂)
4.19	Singlet	C3-H
5.41	Doublet	C5-H
5.49	Doublet	C6-H
7.21 - 7.35	Multiplet	Aromatic protons (C ₆ H ₅ CH ₂)
7.75	Doublet	Amide proton (-NH-)

Note: Data is referenced from publicly available spectra for Penicillin G potassium salt.

Table 2: ¹³C NMR Spectroscopic Data for Penicillin G Potassium

Chemical Shift (ppm)	Assignment
27.2	Methyl carbon ($\text{C}(\text{CH}_3)_2$)
31.0	Methyl carbon ($\text{C}(\text{CH}_3)_2$)
43.4	Methylene carbon ($\text{C}_6\text{H}_5\text{CH}_2$)
58.6	C6
65.1	C5
68.8	C3
72.8	C2
127.0 - 129.5	Aromatic carbons ($\text{C}_6\text{H}_5\text{CH}_2$)
135.8	Aromatic ipso-carbon ($\text{C}_6\text{H}_5\text{CH}_2$)
167.5	Carboxylate carbon ($-\text{COO}^-$)
172.1	Amide carbonyl carbon ($-\text{NHCO}-$)
176.3	β -Lactam carbonyl carbon

Note: Data is compiled from spectral databases for Penicillin G potassium salt.[\[1\]](#)

A general protocol for the NMR analysis of penicillin derivatives is outlined below.

- Sample Preparation: Dissolve approximately 10-20 mg of the Penicillin G sodium salt in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent can influence the chemical shifts of labile protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of Penicillin G sodium is characterized by several key absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for Penicillin G Sodium

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Strong	N-H stretching (amide)
~1765	Strong	C=O stretching (β -lactam ring)
~1670	Strong	C=O stretching (amide I band)
~1600	Strong	C=O stretching (carboxylate anion)
~1515	Medium	N-H bending and C-N stretching (amide II band)
~1300	Medium	C-N stretching
~700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Note: Data is compiled from the NIST Chemistry WebBook and other spectroscopic resources. [2][3] The β -lactam carbonyl stretch is a highly characteristic peak for penicillins.[3]

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR spectra.

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid Penicillin G sodium sample (e.g., 1 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.^[2] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.
- Instrumentation: Use a benchtop FTIR spectrometer.
- Data Acquisition: Record the spectrum, typically in the mid-IR range of 4000-400 cm^{-1} .^[4] Perform a background scan (of air or the pure ATR crystal) before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

The mass spectrum of Penicillin G provides the molecular weight and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Penicillin G

m/z (Mass-to-Charge Ratio)	Ion	Description
335.1	$[M+H]^+$	Protonated molecule of Penicillin G (free acid form)
357.1	$[M+Na]^+$	Sodium adduct of Penicillin G (free acid form)
174	Fragment	Result of the retro 2+2 Diels-Alder-type fragmentation of the β -lactam ring, characteristic of the penicillin nucleus. [5]
160	Fragment	Corresponds to the penam nucleus fragment

Note: The observed m/z values can vary depending on the ionization technique and the salt form of the starting material. The free acid molecular weight is 334.39 g/mol . The sodium salt has a molecular weight of 356.37 g/mol .[\[2\]](#)

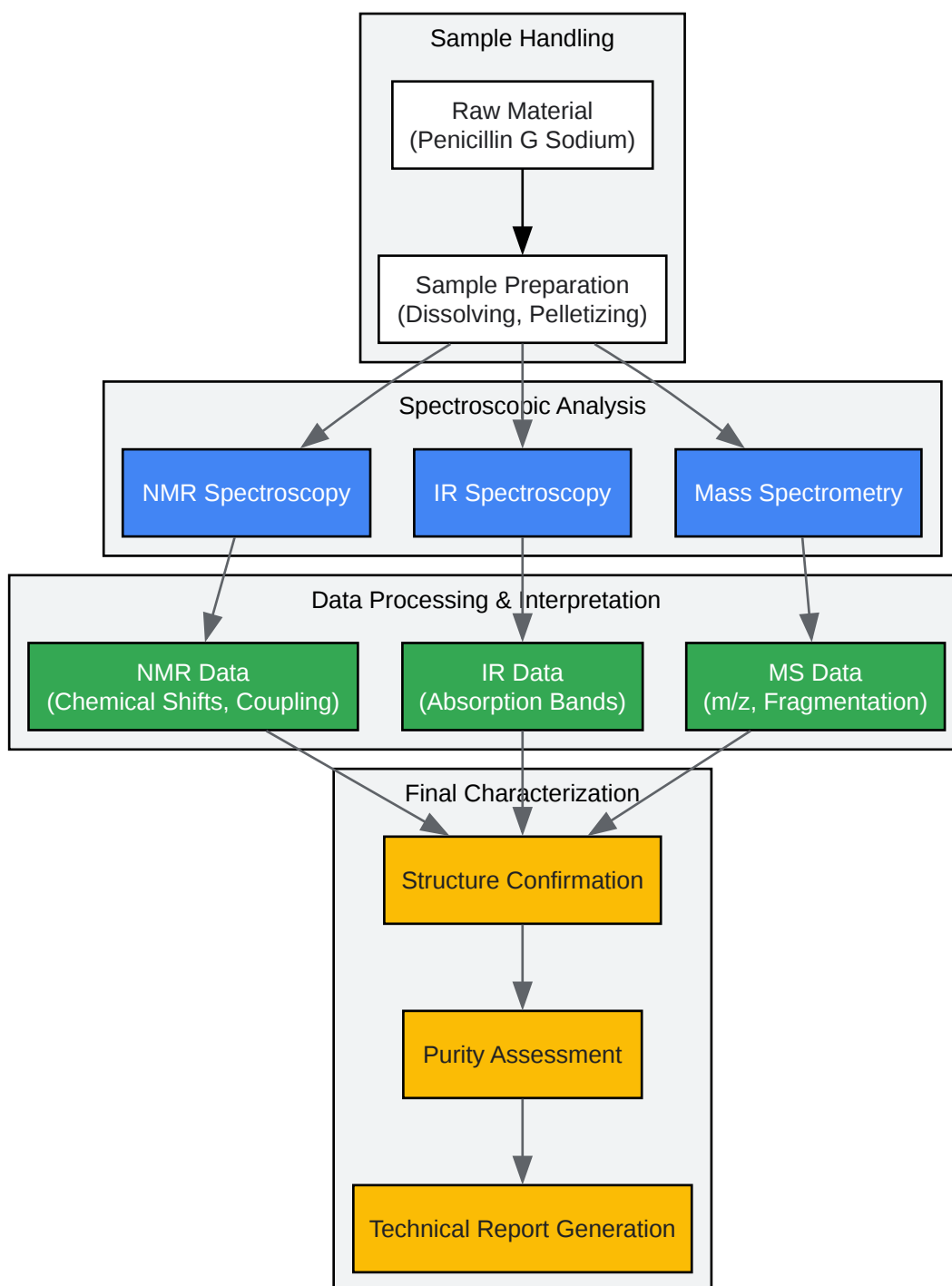
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceuticals like penicillins.

- Sample Preparation: Prepare a dilute solution of Penicillin G sodium in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.
- Chromatographic Separation (LC):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Use a reverse-phase column (e.g., C18) for separation.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[\[6\]](#)

- Ionization and Mass Analysis (MS):
 - The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for penicillins, typically operated in positive ion mode.^[6]
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pharmaceutical substance like Penicillin G sodium.



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Caption: Workflow for Pharmaceutical Spectroscopic Analysis.

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